molecular formula C15H20Cl2N2O B4645917 2-(2,6-dichlorophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide

2-(2,6-dichlorophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide

Cat. No. B4645917
M. Wt: 315.2 g/mol
InChI Key: QZESARIRUJOQPU-UHFFFAOYSA-N
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Description

2-(2,6-dichlorophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide, also known as DPA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

2-(2,6-dichlorophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-(2,6-dichlorophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide also activates the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates the expression of genes involved in inflammation and energy metabolism. These mechanisms of action contribute to the anti-inflammatory and neuroprotective effects of 2-(2,6-dichlorophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide.
Biochemical and Physiological Effects:
2-(2,6-dichlorophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide has been shown to decrease the production of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha in various animal models. It has also been shown to reduce oxidative stress and improve mitochondrial function in the brain. These effects contribute to the neuroprotective properties of 2-(2,6-dichlorophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide.

Advantages and Limitations for Lab Experiments

One advantage of 2-(2,6-dichlorophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide is its high potency and selectivity for COX-2 inhibition. This makes it a useful tool for studying the role of COX-2 in various biological processes. However, one limitation of 2-(2,6-dichlorophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the study of 2-(2,6-dichlorophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a tool for studying the role of COX-2 and PPARγ in various biological processes. Additionally, further research is needed to optimize the synthesis method of 2-(2,6-dichlorophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide and improve its solubility in aqueous solutions.

Scientific Research Applications

2-(2,6-dichlorophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in various animal models. 2-(2,6-dichlorophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide has also been investigated for its potential as a treatment for neuropathic pain, Parkinson's disease, and Alzheimer's disease.

properties

IUPAC Name

2-(2,6-dichlorophenyl)-N-(2-piperidin-1-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2N2O/c16-13-5-4-6-14(17)12(13)11-15(20)18-7-10-19-8-2-1-3-9-19/h4-6H,1-3,7-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZESARIRUJOQPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC(=O)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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